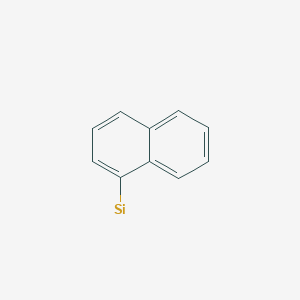
Silane, 1-naphthalenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, 1-naphthalenyl- is an organosilicon compound with the molecular formula C10H10Si. It consists of a naphthalene ring bonded to a silicon atom.
准备方法
Synthetic Routes and Reaction Conditions: Silane, 1-naphthalenyl- can be synthesized through several methods. One common approach involves the reaction of naphthalene with chlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods: Industrial production of silane compounds often involves the use of high-purity reagents and controlled reaction environments. The process may include steps such as distillation and purification to ensure the final product’s quality and consistency .
化学反应分析
Types of Reactions: Silane, 1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert silane to simpler silanes or silicon-containing compounds.
Substitution: The silicon atom can participate in substitution reactions, where other groups replace the naphthalenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated silanes and organometallic reagents are typical for substitution reactions.
Major Products:
Oxidation: Silanol and siloxane derivatives.
Reduction: Simpler silanes or silicon-containing compounds.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
Silane, 1-naphthalenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives .
作用机制
The mechanism of action of silane, 1-naphthalenyl- involves its ability to act as a radical H-donor or hydride donor. This property makes it useful in various reduction reactions. The silicon atom’s affinity for oxygen and fluorine also plays a crucial role in its reactivity. The compound can participate in radical reactions, hydrosilylation, and other processes, making it versatile in organic synthesis .
相似化合物的比较
Silane, trimethyl-1-naphthalenyl- (C13H16Si): Similar structure but with three methyl groups attached to the silicon atom.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Phenylsilanes: Such as diphenylsilane and triphenylsilane, which have phenyl groups attached to the silicon atom .
Uniqueness: Silane, 1-naphthalenyl- is unique due to its naphthalene ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where other silanes may not be as effective .
属性
InChI |
InChI=1S/C10H7Si/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTICCZNRCBKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[Si] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959202 |
Source


|
| Record name | (Naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38274-75-8 |
Source


|
| Record name | Silane, 1-naphthalenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170013 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














